molecular formula C20H25N3O2S B2415274 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 894000-88-5

2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B2415274
CAS No.: 894000-88-5
M. Wt: 371.5
InChI Key: ZGRZWWNBHPSPGN-UHFFFAOYSA-N
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Description

2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials One common method involves the reaction of 4-ethoxyphenylhydrazine with a suitable ketone to form the pyridazinone coreThe reaction conditions often require the use of organic solvents such as acetone or ethanol, and catalysts like potassium carbonate to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent quality and reducing production costs. The scalability of the synthesis process is crucial for industrial applications, and methods such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted pyridazinone compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethoxyphenyl and piperidinyl moieties enhances its potential for diverse applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-3-25-17-6-4-16(5-7-17)18-8-9-19(22-21-18)26-14-20(24)23-12-10-15(2)11-13-23/h4-9,15H,3,10-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRZWWNBHPSPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCC(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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